molecular formula C19H25Cl2NO4 B12369557 6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid

6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid

Cat. No.: B12369557
M. Wt: 402.3 g/mol
InChI Key: LPUUNCQEFFZHBP-UHFFFAOYSA-N
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Description

6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclohexyl ring substituted with a carbamoyl group linked to a dichlorohydroxyphenyl moiety, and a hexanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the dichlorohydroxyphenyl intermediate: This step involves the chlorination of a hydroxyphenyl compound to introduce the dichloro substituents.

    Carbamoylation: The dichlorohydroxyphenyl intermediate is then reacted with a suitable carbamoylating agent to form the carbamoyl derivative.

    Cyclohexylation: The carbamoyl derivative is subjected to a cyclohexylation reaction to introduce the cyclohexyl group.

    Hexanoic acid chain introduction: Finally, the hexanoic acid chain is introduced through a suitable coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site of an enzyme, it can inhibit its function.

    Receptor modulation: By interacting with cell surface receptors, it can modulate signaling pathways.

    Gene expression regulation: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]pentanoic acid: Similar structure but with a pentanoic acid chain.

    6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]butanoic acid: Similar structure but with a butanoic acid chain.

    6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]propanoic acid: Similar structure but with a propanoic acid chain.

Uniqueness

The uniqueness of 6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid lies in its specific combination of functional groups and chain length, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H25Cl2NO4

Molecular Weight

402.3 g/mol

IUPAC Name

6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid

InChI

InChI=1S/C19H25Cl2NO4/c20-16-13(8-9-14(23)17(16)21)22-18(26)19(11-5-2-6-12-19)10-4-1-3-7-15(24)25/h8-9,23H,1-7,10-12H2,(H,22,26)(H,24,25)

InChI Key

LPUUNCQEFFZHBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCCCCC(=O)O)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl

Origin of Product

United States

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